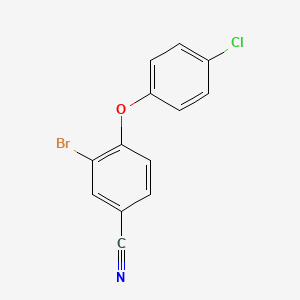

3-Bromo-4-(4-chlorophenoxy)benzonitrile

説明

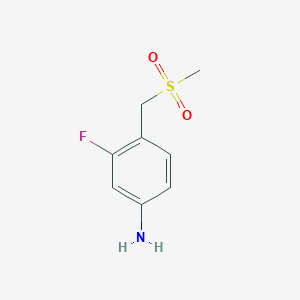

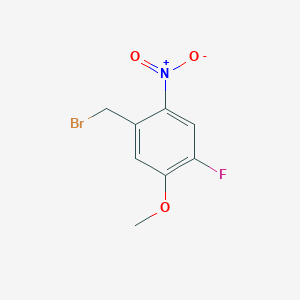

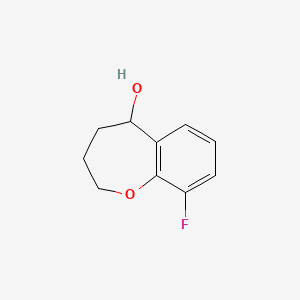

3-Bromo-4-(4-chlorophenoxy)benzonitrile is a chemical compound with the molecular formula C13H7BrClNO . It has a molecular weight of 308.56 g/mol.

Molecular Structure Analysis

The molecular structure of 3-Bromo-4-(4-chlorophenoxy)benzonitrile consists of 13 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3-Bromo-4-(4-chlorophenoxy)benzonitrile has a molecular weight of 308.56 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用

Analytical Chemistry Applications

3-Bromo-4-(4-chlorophenoxy)benzonitrile, a compound related to chlorophenoxy herbicides and benzonitrile herbicides, has been studied in various analytical chemistry contexts. For instance, Flanagan and Ruprah (1989) developed a high-performance liquid chromatography assay for chlorophenoxy and benzonitrile herbicides, aiding in the diagnosis of acute poisoning. This method resolves chlorophenoxy/benzonitrile mixtures and has low intra-assay and interassay CVs, making it highly reliable for diagnostic purposes (Flanagan & Ruprah, 1989).

Molecular Studies

The molecular packing properties of benzonitrile oxides, closely related to 3-Bromo-4-(4-chlorophenoxy)benzonitrile, have been studied to understand their solid-state chemistry. Ojala et al. (2017) determined the crystal structures of six furoxans, revealing insights into their molecular interactions and packing motifs, which vary across different structures (Ojala, Dhami, Stodolka, Whitcomb, & Johnson, 2017).

特性

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClNO/c14-12-7-9(8-16)1-6-13(12)17-11-4-2-10(15)3-5-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEYRKKVKJUNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(4-chlorophenoxy)benzonitrile | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)

![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)